molecular formula C3H7NO3 B3051651 n-Hydroxy-n-methylglycine CAS No. 35285-54-2

n-Hydroxy-n-methylglycine

Cat. No. B3051651
CAS RN: 35285-54-2
M. Wt: 105.09 g/mol
InChI Key: BOFWBHDXFOBJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-n-methylglycine, also known as Sarcosine or N-methylglycine, is an amino acid with the formula CH3N(H)CH2CO2H . It exists at neutral pH as the zwitterion CH3N+(H)2CH2CO2−, which can be obtained as a white, water-soluble powder .


Synthesis Analysis

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . A recent study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .


Molecular Structure Analysis

The molecular formula of n-Hydroxy-n-methylglycine is C3H7NO3 . The average mass is 105.093 Da and the mono-isotopic mass is 105.042595 Da .


Chemical Reactions Analysis

The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . Aminoglycosides are pseudo-polysaccharides containing amino sugars and are polycationic .


Physical And Chemical Properties Analysis

N-Hydroxy-n-methylglycine is a white, water-soluble powder . It has a molar mass of 89.094 g·mol−1 . It is odorless and has a density of 1.093 g/mL . Its melting point is between 208 to 212 °C .

Scientific Research Applications

Buffer Applications in Biochemistry and Electrophoresis

  • Tricine as a Running Buffer : Tricine, a derivative of n-Hydroxy-n-methylglycine, is utilized as a running buffer for metallothionein (MT) isoform separation in capillary zone electrophoresis. Its effectiveness varies with concentration, buffer pH, and temperature. Tricine at pH 8.0 showed promise in separating MT isoforms, particularly in liver samples from rabbits administered with cadmium (Virtanen & Bordin, 1999).
  • Buffer for Immunoelectrophoresis : Tricine, combined with Tris, forms a buffer for immunoelectrophoresis and zone electrophoresis in agarose gels. This formulation offers a cost-effective alternative to barbital buffers and has been compared favorably with other common buffer formulations (Monthony, Wallace, & Allen, 1978).

Biochemical and Pharmacological Applications

  • Glycine Transporter Inhibitor : N-Methylglycine, a derivative of n-Hydroxy-n-methylglycine, has been studied as a glycine transporter I inhibitor. It demonstrates potential benefits in the treatment of schizophrenia when added to antipsychotics, showing significant improvements in both positive and negative symptoms (Tsai et al., 2004).
  • N-Methylglycine in Methionine Metabolism : Mutations in human glycine N-methyltransferase, which uses n-Methylglycine, provide insights into its role in methionine metabolism. It plays a crucial part in the economy of methyl groups in the body, indicating a significant role in cellular and metabolic processes (Luka et al., 2001).

Physicochemical Studies

  • Enthalpic Dissolution Characteristics : The enthalpic dissolution characteristics of N-methylglycine in mixed aqueous-amide solvents have been explored. This research provides valuable information on the interactions of N-methylglycine with various solvents and its dissolution behavior, which can be relevant for its formulation and application in different mediums (Smirnov & Badelin, 2018).
  • Gas Phase Behavior of Neutral Sarcosine : Studies on the shape and behavior of neutral sarcosine (N-methylglycine) in the gas phase have been conducted using laser-ablation molecular-beam Fourier transform microwave spectroscopy. These findings contribute to understanding the molecular structure and dynamics of N-methylglycine derivatives (Cocinero et al., 2007).

Applications in Cell Biology and Genetics

  • Use in Tissue Cultures : Tricine buffer has been found useful for pH control in animal tissue cultures, offering stability and economic advantages. It facilitates the manipulation of cell populations during growth and experimentation without significant pH fluctuations (Gardner, 1969).
  • Betaine Synthesis from Glycine : N-Methyltransferases that catalyze betaine synthesis from glycine, including derivatives like N-methylglycine, have been characterized in a halotolerant photosynthetic organism. This discovery provides a new understanding of the biosynthetic pathways of betaine, an important osmoprotectant synthesized in response to abiotic stresses (Waditee et al., 2003).

Future Directions

Recently published research results enable preparative access to novel substances that carry a modification of a structural motif frequently found in pharmaceuticals . The development of more sustainable synthetic routes for the modern organic chemist’s toolkit is being driven by electrochemistry .

properties

IUPAC Name

2-[hydroxy(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-4(7)2-3(5)6/h7H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWBHDXFOBJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297093
Record name n-hydroxy-n-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Hydroxy-n-methylglycine

CAS RN

35285-54-2
Record name NSC113968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-hydroxy-n-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Hydroxy-n-methylglycine
Reactant of Route 2
n-Hydroxy-n-methylglycine
Reactant of Route 3
Reactant of Route 3
n-Hydroxy-n-methylglycine
Reactant of Route 4
n-Hydroxy-n-methylglycine
Reactant of Route 5
n-Hydroxy-n-methylglycine
Reactant of Route 6
n-Hydroxy-n-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.